2-Methyl-3-phenoxypropane-1-sulfonyl chloride

Description

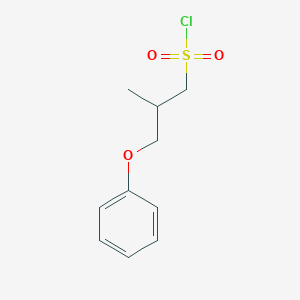

However, based on its structural formula, it is a sulfonyl chloride derivative with a methyl group at the 2-position and a phenoxy group at the 3-position of a propane chain. Sulfonyl chlorides are generally reactive intermediates used in organic synthesis, particularly in sulfonamide formation or as electrophilic agents. The phenoxy group may enhance steric hindrance and influence solubility compared to simpler sulfonyl chlorides.

Properties

Molecular Formula |

C10H13ClO3S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

2-methyl-3-phenoxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H13ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

VQTSYFHYONTOMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxypropane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-phenoxypropane-1-ol with chlorosulfonic acid (HSO3Cl). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C10H13O+HSO3Cl→C10H13ClO3S+HCl

The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF)

Catalysts: Base catalysts such as pyridine or triethylamine

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2-Methyl-3-phenoxypropane-1-sulfonyl chloride has several applications in scientific research:

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, it can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S vs. C₁₀H₁₁ClO₃S (estimated for the target compound).

- Molecular Weight : 168.52 g/mol (CF₃SO₂Cl) vs. ~246.7 g/mol (estimated for the target compound).

- Boiling Point: 29–32°C (CF₃SO₂Cl) vs. Likely higher for the target compound due to the aromatic phenoxy group.

- Reactivity: CF₃SO₂Cl is highly electrophilic due to the electron-withdrawing trifluoromethyl group, making it a strong sulfonating agent.

b. 1-Chloro-2-methyl-2-propanol (C₄H₉ClO)

- Safety Profile : Both compounds require stringent safety measures (e.g., eye protection, immediate washing after contact) . However, sulfonyl chlorides like the target compound are more corrosive due to the reactive -SO₂Cl group compared to chloro-alcohols.

Physicochemical Properties

Biological Activity

2-Methyl-3-phenoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Sulfonyl chlorides like this compound typically act as electrophiles that can modify nucleophilic sites on target proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of hydrolases and other enzymes.

Structure-Activity Relationships (SAR)

The biological activity of sulfonyl chlorides is often linked to their structural features. For instance, variations in the substituents on the phenyl ring or the sulfonyl group can significantly affect their inhibitory potency.

Table 1: Structure-Activity Relationships of Sulfonyl Compounds

| Compound | R Group | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| 1 | -OCH3 | 0.6 | FAAH |

| 2 | -Cl | 3.0 | FAAH |

| 3 | -Br | 1.5 | Esterases |

| 4 | -NO2 | 2.0 | Esterases |

The data above illustrate that modifications to the R group can lead to varying degrees of inhibition against fatty acid amide hydrolase (FAAH) and esterases, with some compounds displaying potent inhibitory effects at low micromolar concentrations .

Biological Activity in Case Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities in various models.

Case Study: Inhibition of FAAH

A study reported that certain sulfonyl fluoride analogs showed potent inhibition of FAAH, a key enzyme in the endocannabinoid system. The compound AM374 was identified as a potent inhibitor with an IC50 value indicating effective enzyme modulation . This suggests that similar sulfonyl chlorides could have therapeutic applications in pain management and inflammation by modulating endocannabinoid levels.

Case Study: Antitumor Activity

Another study focused on the design of small-molecule inhibitors targeting hypoxia-inducible factor (HIF) pathways, which are crucial in cancer progression. Some analogs derived from sulfonyl chlorides demonstrated significant inhibitory effects on HIF-mediated transcription, indicating potential for use as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.